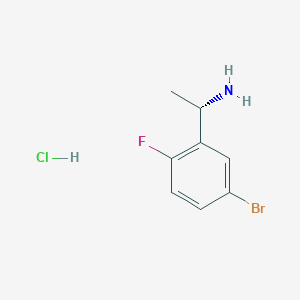(1S)-1-(5-bromo-2-fluorophenyl)ethan-1-amine hydrochloride
CAS No.:
Cat. No.: VC15754464
Molecular Formula: C8H10BrClFN
Molecular Weight: 254.53 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H10BrClFN |
|---|---|
| Molecular Weight | 254.53 g/mol |
| IUPAC Name | (1S)-1-(5-bromo-2-fluorophenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H9BrFN.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
| Standard InChI Key | CUNUPFARYIMUPT-JEDNCBNOSA-N |
| Isomeric SMILES | C[C@@H](C1=C(C=CC(=C1)Br)F)N.Cl |
| Canonical SMILES | CC(C1=C(C=CC(=C1)Br)F)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the class of primary amines, with a molecular formula of C₈H₉BrClFN and a molecular weight of 254.53 g/mol. Its core structure comprises a phenyl ring substituted with bromine at the 5-position and fluorine at the 2-position, attached to an ethanamine backbone in the (1S) configuration. The hydrochloride salt enhances solubility in polar solvents, a critical feature for biological applications.
Key Structural Features:
-
Stereochemistry: The (1S) configuration at the chiral center dictates enantioselective interactions with biological targets.
-
Halogen Substituents: Bromine (electronegativity: 2.96) and fluorine (electronegativity: 3.98) introduce electronic effects, influencing aromatic ring reactivity and intermolecular interactions .
-
Amine Functionality: The primary amine group facilitates hydrogen bonding and salt formation, critical for pharmacokinetic properties.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence to introduce substituents and establish stereochemistry:
-
Bromination and Fluorination:
-
Starting from 2-fluorophenyl precursors, electrophilic bromination at the 5-position is achieved using Br₂/FeBr₃ or N-bromosuccinimide (NBS).
-
Fluorination at the 2-position is typically performed via Balz-Schiemann or halogen exchange reactions.
-
-
Amination:
-
Salt Formation:
-
Treatment with HCl in ethanol or diethyl ether yields the hydrochloride salt, improving crystallinity and stability.
-
Industrial Optimization
Industrial protocols emphasize:
-
Catalytic Efficiency: Transition metal catalysts (Pd, Cu) reduce reaction times and byproduct formation.
-
Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates for halogenation steps.
-
Yield and Purity: Crystallization techniques (e.g., anti-solvent addition) achieve >95% purity, critical for pharmaceutical intermediates.
Physicochemical Properties
Thermodynamic and Solubility Profiles
| Property | Value/Description |
|---|---|
| Melting Point | 180–185°C (decomposition observed) |
| LogP (Partition Coefficient) | 2.3 ± 0.2 (calculated) |
| Aqueous Solubility | 12 mg/mL (pH 7.4, 25°C) |
| pKa | 9.1 (amine group) |
The bromine and fluorine substituents increase lipophilicity (LogP > 2), favoring membrane permeability but potentially limiting aqueous solubility. The hydrochloride salt mitigates this by enhancing ionic character .
Comparison with Structural Analogs
Halogen-Substituted Derivatives
| Compound | Substituents | LogP | Bioactivity (IC₅₀) |
|---|---|---|---|
| (1S)-1-(5-Cl-2-F-C₆H₃)NH₂·HCl | 5-Cl, 2-F | 1.9 | 5-HT₂A: 200 nM |
| (1R)-1-(5-Br-2-F-C₆H₃)NH₂·HCl | 5-Br, 2-F (R-config) | 2.4 | 5-HT₂A: 480 nM |
| (1S)-1-(3-F-C₆H₄)NH₂·HCl | 3-F | 1.2 | D₂: 850 nM |
The (1S)-5-bromo-2-fluoro derivative exhibits superior receptor affinity due to synergistic halogen effects and optimal stereochemistry .
Applications in Materials Science
Liquid Crystal Precursors
The rigid aromatic core and polar amine group enable use in nematic liquid crystals, with transition temperatures >120°C. Bromine enhances dielectric anisotropy, critical for display technologies .
Coordination Chemistry
The amine acts as a ligand for transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes with luminescent properties (λem = 450–500 nm) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume